1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Overview
Description
1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a chemical compound with the molecular formula C17H26N4O3. This compound is characterized by its complex structure, which includes a piperidine ring, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine typically involves multiple steps, starting with the reaction of 2-methoxy-4-nitrophenyl with piperidine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to synthesize related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce nitroso derivatives, while reduction reactions can yield amino derivatives.
Scientific Research Applications
1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in studying biological processes and developing new drugs.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and biological functions.
Comparison with Similar Compounds
1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Other piperidine derivatives with nitro and methoxy groups
Properties
IUPAC Name |
1-[1-(2-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-18-9-11-19(12-10-18)14-5-7-20(8-6-14)16-4-3-15(21(22)23)13-17(16)24-2/h3-4,13-14H,5-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTCIVXKZRYJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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